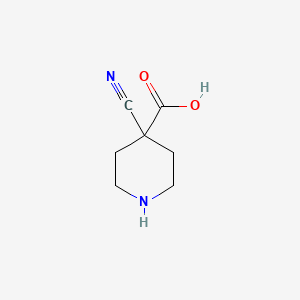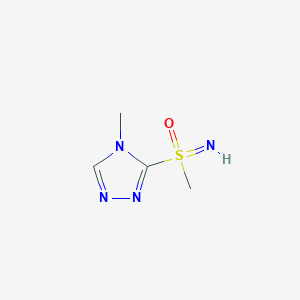![molecular formula C9H13N3O3 B13241676 2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13241676.png)
2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is a chemical compound with the molecular formula C9H13N3O3 This compound is characterized by its pyrimidine ring structure, which is a common motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid typically involves the condensation of ethylamine with a suitable pyrimidine precursor. One common method involves the reaction of ethylamine with 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Methylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
- 2-[2-(Propylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
- 2-[2-(Butylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
Uniqueness
The uniqueness of 2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid lies in its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H13N3O3 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-[2-(ethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C9H13N3O3/c1-3-10-9-11-5(2)6(4-7(13)14)8(15)12-9/h3-4H2,1-2H3,(H,13,14)(H2,10,11,12,15) |
Clé InChI |
AWTVTGFBFDFOHD-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=C(C(=O)N1)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13241598.png)
![7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13241599.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B13241605.png)
![1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one](/img/structure/B13241606.png)

![1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13241611.png)

![Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13241621.png)


![7-Oxabicyclo[2.2.1]hept-5-en-2-one](/img/structure/B13241657.png)
![1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13241667.png)


